molecular formula C20H17Cl2NO2 B11398262 2,4-dichloro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

2,4-dichloro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11398262
M. Wt: 374.3 g/mol
InChI Key: RZOHORBIYGGRTP-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro groups at the 2 and 4 positions, a furan-2-ylmethyl group, and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dichloro groups can be achieved through chlorination reactions, while the furan-2-ylmethyl and 4-methylphenylmethyl groups are introduced via nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as furan-2-ylmethylamine and 4-methylbenzylamine. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted benzamides. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DICHLORO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both furan and 4-methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17Cl2NO2

Molecular Weight

374.3 g/mol

IUPAC Name

2,4-dichloro-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H17Cl2NO2/c1-14-4-6-15(7-5-14)12-23(13-17-3-2-10-25-17)20(24)18-9-8-16(21)11-19(18)22/h2-11H,12-13H2,1H3

InChI Key

RZOHORBIYGGRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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